molecular formula C9H5BrF2O B13475777 6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one

6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B13475777
M. Wt: 247.04 g/mol
InChI Key: FQVNPWYMOSRKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H6BrF2O It is a derivative of indanone, characterized by the presence of bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one typically involves the bromination and fluorination of indanone derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to introduce the bromine and fluorine atoms into the indanone structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure the purity and yield of the final product. The reaction conditions are optimized to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indanone derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

6-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
  • 6-Methoxy-2,3-dihydro-1H-inden-1-one
  • 6-Hydroxy-2,3-dihydro-1H-inden-1-one
  • 6-Methyl-2,3-dihydro-1H-inden-1-one
  • 6-Chloro-2,3-dihydro-1H-inden-1-one

Uniqueness

6-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. These properties make it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H5BrF2O

Molecular Weight

247.04 g/mol

IUPAC Name

6-bromo-2,2-difluoro-3H-inden-1-one

InChI

InChI=1S/C9H5BrF2O/c10-6-2-1-5-4-9(11,12)8(13)7(5)3-6/h1-3H,4H2

InChI Key

FQVNPWYMOSRKAK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C(=O)C1(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.